10-Methylphenoxazine

Description

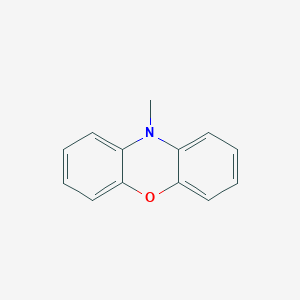

10-Methylphenoxazine is a heterocyclic compound derived from phenoxazine, where a methyl group substitutes the hydrogen atom at the 10-position of the phenoxazine core. This substitution significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. The compound is synthesized via alkylation reactions; for instance, reacting phenoxazine with dimethyl sulfate in the presence of sodium hydroxide yields this compound with moderate efficiency . Its structure is characterized by a planar tricyclic aromatic system, with a sulfur atom replaced by oxygen in the central ring compared to phenothiazines. This oxygen atom contributes to its distinct redox behavior and lower electron density compared to sulfur-containing analogs .

Properties

IUPAC Name |

10-methylphenoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFDTWPLDBJRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356648 | |

| Record name | 10-methylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25782-99-4 | |

| Record name | 10-methylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

10-Methylphenoxazine belongs to a family of tricyclic heterocycles, including phenothiazines, phenoselenazines, and dihydrophenazines. Key differences arise from substituents and heteroatoms in the central ring:

- Dihedral Angles: The dihedral angle between the two benzene rings in phenoxazines (3–10°) is smaller than in phenothiazines (23°), indicating greater planarity. This enhances π-conjugation in phenoxazines, favoring applications in conductive polymers .

- Electron Density: The oxygen atom in phenoxazines reduces electron density compared to sulfur in phenothiazines, altering their reactivity in electrophilic substitution reactions. For example, phenothiazines undergo easier nitration due to sulfur’s electron-donating effects .

Stability and Reactivity

- Thermal Stability: 10-Methylphenothiazine has a higher melting point (99–101°C) than phenoxazine analogs, suggesting superior thermal stability for sulfur-containing derivatives .

- Oxidative Resistance: Phenoxazines are more resistant to oxidation than dihydrophenazines, which readily form radical cations for polymer redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.